molecular formula C25H33N7O3 B3009776 Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate CAS No. 1189425-36-2

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate

Cat. No.: B3009776
CAS No.: 1189425-36-2
M. Wt: 479.585
InChI Key: JDOWXWMWYXAZCJ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a piperidine ring and a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with piperidine in the presence of a base such as triethylamine (Et3N) and a solvent like xylene . The resulting intermediate is then further reacted with ethyl 4-aminopiperidine-1-carboxylate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOWXWMWYXAZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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